molecular formula C9H9N3 B072085 1-Phenyl-1H-pyrazol-3-amine CAS No. 1128-56-9

1-Phenyl-1H-pyrazol-3-amine

Cat. No. B072085
CAS RN: 1128-56-9
M. Wt: 159.19 g/mol
InChI Key: BQQFSUKXGGGGLV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazol-3-amine is a conjugated phenyl pyrazole compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, is described .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-pyrazol-3-amine is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with other compounds to form new substances. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield new compounds .


Physical And Chemical Properties Analysis

The empirical formula of 1-Phenyl-1H-pyrazol-3-amine is C9H9N3. Its molecular weight is 159.19 .

Scientific Research Applications

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol : This study describes an efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .

  • Synthesis and therapeutic potential of imidazole containing compounds : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications : A number of noteworthy biological properties of this molecule include those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

  • REVIEW ARTICLE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF ISONIAZID BASED : This review provides important information for the design of pyrazole skeleton based new microbial agents .

  • Synthesis of Heterocyclic Chalcones : This study describes an efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .

  • Applications in Medicinal Chemistry and Drug Discovery : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s .

  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives : This study synthesized a new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives were evaluated for their in vitro anti-microbial activity . Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

  • Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives : This study synthesized some hydrazine-coupled pyrazoles and evaluated their in vitro antileishmanial and in vivo antimalarial activities . The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

  • 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole : This compound belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .

  • Syntheses and Applications of 1,2,3 : This study made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

properties

IUPAC Name

1-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQFSUKXGGGGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344077
Record name 1-Phenyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazol-3-amine

CAS RN

1128-56-9
Record name 1-Phenyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the same apparatus as in Example 1 and following the same modalites, 5 g (0.031 mole) of 1-phenyl-3-amino-2-pyrazoline were dissolved in 15 ml of acetic acid with addition of 0.2 g (0.00201 mole) of CuCl, under an oxygen head. Oxidation was completed after about 5 hours. Acetic acid was neutralized with sodium bicarbonate, it was filtered and the precipitate was extracted with ether. By evaporating the ethereal solution, 1.5 g of 1-phenyl-3-aminopyrazole were obtained.
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5 g
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15 mL
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0.2 g
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Synthesis routes and methods II

Procedure details

1-phenyl-3-amino-2-pyrazoline, copper salt (CuCl) and metallic copper, if any, and/or pyridine, in the form of a suspension or of a solution in the solvent (e.g., ethyl alcohol) are introduced, in the desired amounts (between 5 and 6%), into a reactor equipped with feeding systems for reagents and with an effective stirrer. Stirring is started in an oxygen atmosphere. After about 2 hours, oxidation is concluded and the whole solid is dissolved. The catalyst is filtered, the solvent is distilled under vacuum, and the 1-phenyl-3-aminopyrazole is isolated by extraction with, e.g., n-heptane. Additional 1-phenyl-3-aminopyrazole is recovered by treating the n-heptane extraction residue with diluted hydrochloric acid, followed by neutralization with aqueous NaOH to precipitate the 1-phenyl-3-aminopyrazole. Optionally, the heptane extraction residue diluted with hydrochloric acid can be clarified with animal charcoal, prior to neutralization thereof. As is known, the 1-phenyl-3-aminopyrazoles are an important class of products which are valuable for various industrial uses, such as active intermediates in the preparation of dyestuffs, of sensitive agents for use in photography, and of other fine chemicals.
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Synthesis routes and methods III

Procedure details

Example 1 was repeated using the following amounts of reagents: 5 g (0.031 mole) of 1-phenyl-3-amino-2-pyrazoline were suspended in 25 ml of ethanol and 2 ml of H2O, under addition of 0.1 g (0.001 mole) of CuCl and 0.064 g (0.001 mole) of Cu, under an oxygen head. Oxidation lasted about 3 hours. 3.9 g of 1-phenyl-3-aminopyrazole were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
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25 mL
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solvent
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[Compound]
Name
Cu
Quantity
0.064 g
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reactant
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2 mL
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solvent
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Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Example 1 was repeated using the following amounts of reagents: 5 g (0.031 mole) of 1-phenyl-3-amino-2-pyrazoline were dissolved in 25 ml of acetonitrile under addition of 0.2 g (0.00201 mole) of CuCl, under an oxygen head. Oxidation lasted about 3 hours. 2.5 g of 1-phenyl-3-aminopyrazole were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 1-phenyl-3-amino-pyrazoline(7.4 g, 46 mmol) in dioxane (200 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (11.54 g, 50 mmol). After addition, the reaction was stirred at RT for 1 hour, then the resulting dark solution was filtered through a pad of Celite. The filtrate was acidified with 1N aqueous HCl (100 mL) and extracted with CH2Cl2 (50 mL). The organic layer was extracted with 1N aqueous HCl (50 mL). The combined aqueous layers were washed with CH2Cl2 (2×50 mL), then adjusted to pH12 with NaOH, followed by extraction with CH2Cl2 (3×100 mL). The combined CH2Cl2 extracts were washed with saturated NaCl (100 mL), dried (MgSO4), and concentrated under reduced pressure to give the title compound, 1-phenyl-3-amino-pyrazole as light orange solid (3.0 g, 41% yield). LC/MS (method A): retention time=1.43 min, (M+H)+=160.
Name
1-phenyl-3-amino-pyrazoline
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
11.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
23
Citations
MM Savant, RS Tank, AV Khistariya, F Darshak - 2016 - chemistry-journal.org
A series of novel trisubstituted pyrazole N-(2-methoxy-4-nitrophenyl)-1-phenyl-5-aryl-1H-pyrazol-3-amine derivatives have been synthesized by the reaction of substituted various novel …
Number of citations: 3 chemistry-journal.org
ND Gaikwad, SV Patil… - Journal of Heterocyclic …, 2013 - Wiley Online Library
… ‐phenyl) thiazol‐2‐yl]‐3‐(4‐substituted‐phenyl)‐1‐phenyl‐1H‐pyrazole (7a, 7b, 7c, 7d, 7e, 7f, 7g, 7h, 7i), 4‐[4‐(4‐substituted phenyl)thiazol‐2‐yl]‐1‐phenyl‐1H‐pyrazol‐3‐amine (10a, …
Number of citations: 39 onlinelibrary.wiley.com
T Eldebss, M Eldebss… - Egyptian Journal of …, 2023 - ejchem.journals.ekb.eg
… Dual COX‐ 2/5‐ LOX inhibitors containing pyrazole moiety include celecoxib and FPL 62064 (N (4‐ methoxyphenyl)‐ 1‐ phenyl‐ 1H pyrazol‐ 3‐ amine), which is a dual‐ acting …
Number of citations: 4 ejchem.journals.ekb.eg
MA Shabaan, AM Kamal, SI Faggal… - Archiv der …, 2020 - Wiley Online Library
… [ 11 ] Dual COX-2/5-LOX inhibitors containing pyrazole moiety include celecoxib and FPL 62064 (N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine), which is a dual-acting pyrazole …
Number of citations: 17 onlinelibrary.wiley.com
JH Come, TJ Senter, MP Clark, JJ Court… - Journal of medicinal …, 2021 - ACS Publications
… To a solution of 1-phenyl-1H-pyrazol-3-amine (0.050 g, 0.314 mmol) in DMF (2.0 mL) were added 2-phenylacetic acid (0.042 g, 0.314 mmol), iPr 2 NEt (0.121 g, 0.942 mmol), and HATU …
Number of citations: 3 pubs.acs.org
SL Manju, KR Ethiraj, G Elias - European Journal of Pharmaceutical …, 2018 - Elsevier
… FPL 62064, N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, 31 is one of the first examples of dual acting pyrazole containing AI drugs. It exposed AI activity in vitro and in vivo in a …
Number of citations: 129 www.sciencedirect.com
M Gouda, M Ma, L Sheng, X Xiang - Food Research International, 2019 - Elsevier
… Some ketones, amines, nitro and amid compounds were significantly inhibited after using the terpenes, like 3-hexanone and 1-phenyl-1H-pyrazol-3-amine, 4-(methylthio) benzonitrile, 3,…
Number of citations: 31 www.sciencedirect.com
YS Cakmak, A Aktümsek, A Duran, Ö Çetin - 2016 - acikerisim.aksaray.edu.tr
Aims: Glycyrrhiza L. is one of the most widely used plants in traditional medicine since antiquity. For the determining of the biochemical composition and antioxidant activity of …
Number of citations: 5 acikerisim.aksaray.edu.tr
X Feng, J Wang, D Liu, H Shi, W Lu… - The Journal of Organic …, 2023 - ACS Publications
… However, when the 3-methyl-1H-pyrazol-5-amine, 1-phenyl-1H-pyrazol-3-amine, and 5-isopropylpyridin-2-amine were reacted with phenylglyoxal monohydrate, β-ketoamide under the …
Number of citations: 3 pubs.acs.org
M Öztürk, V Altay, KR Hakeem, E Akçiçek… - Liquorice: From Botany …, 2017 - Springer
… are listed as follows: hexanal, β-vii pinene, furan-2-pentyl, benzaldehyde, 4-terpineol, 1-pentylcyclobutene, acetophenone, α-caryophyllen, naphtalene, 1-phenyl-1H-pyrazol-3-amine, m…
Number of citations: 10 link.springer.com

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